2',3',4'-TRICHLOROACETANILIDE
Overview
Description
2’,3’,4’-TRICHLOROACETANILIDE is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetanilide, where three chlorine atoms are substituted at the 2’, 3’, and 4’ positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-TRICHLOROACETANILIDE typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2’,3’,4’-TRICHLOROACETANILIDE may involve a continuous flow reactor to maintain consistent reaction conditions and yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: 2’,3’,4’-TRICHLOROACETANILIDE can undergo oxidation reactions to form corresponding chlorinated quinones.
Reduction: Reduction of this compound can lead to the formation of partially or fully dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dechlorinated acetanilide derivatives.
Substitution: Various substituted acetanilides depending on the nucleophile used.
Scientific Research Applications
2’,3’,4’-TRICHLOROACETANILIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,3’,4’-TRICHLOROACETANILIDE involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
- 2,2’,4’-TRICHLOROACETANILIDE
- 2’,4’,6’-TRICHLOROACETANILIDE
- 2’,4’,5’-TRICHLOROACETANILIDE
Comparison: 2’,3’,4’-TRICHLOROACETANILIDE is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological activity. Compared to other trichloroacetanilide derivatives, it may exhibit different pharmacokinetic properties and reactivity patterns, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
N-(2,3,4-trichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQPVJIFHAQCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403534 | |
Record name | Acetamide, N-(2,3,4-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-47-1 | |
Record name | Acetamide, N-(2,3,4-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-TRICHLOROACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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